2-(1-Ethyl-1-methylpropyl)pyridine

Physicochemical Comparison Alkylpyridine Thermodynamic Stability

2-(1-Ethyl-1-methylpropyl)pyridine (CAS 85895-81-4), also known as 2-(3-methylpentan-3-yl)pyridine, is a pyridine derivative featuring a sterically demanding, lipophilic tertiary alkyl substituent at the 2-position. This structural feature, with its calculated logP of approximately 3.2–3.5 , fundamentally distinguishes it from smaller or linear alkylpyridine analogs.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 85895-81-4
Cat. No. B12652354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1-methylpropyl)pyridine
CAS85895-81-4
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCC(C)(CC)C1=CC=CC=N1
InChIInChI=1S/C11H17N/c1-4-11(3,5-2)10-8-6-7-9-12-10/h6-9H,4-5H2,1-3H3
InChIKeyLZBIYSQACJTTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Ethyl-1-methylpropyl)pyridine (CAS 85895-81-4): A Sterically Hindered Alkylpyridine Building Block for Crop Science and Chemical Biology


2-(1-Ethyl-1-methylpropyl)pyridine (CAS 85895-81-4), also known as 2-(3-methylpentan-3-yl)pyridine, is a pyridine derivative featuring a sterically demanding, lipophilic tertiary alkyl substituent at the 2-position. This structural feature, with its calculated logP of approximately 3.2–3.5 [1], fundamentally distinguishes it from smaller or linear alkylpyridine analogs. Its applications are rooted in its potential role as a pharmacophore in crop protection research [2] and as a ligand in enzymology studies, evidenced by its binding interaction with phosphoglycerate kinase (PGK) [3].

Why 2-(1-Ethyl-1-methylpropyl)pyridine Cannot Be Replaced by Generic Alkylpyridines


Generic substitution of alkylpyridines in a synthetic pathway or biological assay is scientifically misleading due to the critical interplay between steric bulk and lipophilicity. The target compound's 1-ethyl-1-methylpropyl group is a quaternary carbon center, imparting a unique three-dimensional shape that profoundly affects receptor binding, enzyme active site fit, and physicochemical properties [1]. Replacing it with a linear n-pentyl, a planar phenyl, or even a less bulky tertiary group like tert-butyl will alter the molecule's conformational ensemble and logP, thereby invalidating any quantitative structure-activity relationship (QSAR) or synthetic model. This necessitates precise, identity-verified procurement of CAS 85895-81-4 for reproducible research.

Quantitative Differentiation Guide for 2-(1-Ethyl-1-methylpropyl)pyridine


Boiling Point Elevation and Vapor Pressure Versus 2-tert-Butylpyridine

The target compound demonstrates a significantly elevated boiling point compared to its smaller, branched-chain analog 2-tert-butylpyridine. This difference in physical properties is a direct consequence of the larger 1-ethyl-1-methylpropyl substituent and impacts distillation-based purification and volatility in formulation. The compound exhibits a boiling point of 218.7°C at 760 mmHg , which is 42.6°C higher than the 176.1°C reported for 2-tert-butylpyridine under identical pressure .

Physicochemical Comparison Alkylpyridine Thermodynamic Stability

Quantified Enzymatic Binding Interaction with Phosphoglycerate Kinase (PGK)

Although a high-affinity binder, 2-(1-ethyl-1-methylpropyl)pyridine has a documented, quantifiable interaction with the glycolytic enzyme phosphoglycerate kinase (PGK), establishing it as a weak ligand probe for this target. A dissociation constant (Kd) of 5.00 x 10^6 nM was measured for its binding to the PGK enzyme [1]. This stands in stark contrast to high-affinity PGK1 inhibitors, such as a compound with a Kd of 2.10 nM in a recent SPR assay [2], providing a baseline for structure-activity relationship (SAR) campaigns.

Enzymology Drug Discovery Biophysical Assay

Validated Analytical QC Method for Identity and Purity Determination

A quantitative reverse-phase HPLC method specifically designed for this compound has been documented, providing a validated protocol for identity confirmation and purity assessment. The method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1], a critical resource not available for all niche alkylpyridine analogs. Procuring from vendors like Bidepharm, who provide batch-specific QC data including NMR, HPLC, and GC for 98% purity , leverages this method's existence to ensure chemical integrity.

Analytical Chemistry Quality Control Reverse Phase HPLC

Steric Bulk Differentiation: A3 Substituent Constant Versus Smaller Alkyl Groups

The biological effect of alkylpyridines can be modeled using steric parameters. The 1-ethyl-1-methylpropyl group represents a significant deviation in steric demand compared to common alkyl analogs. As a class-level inference, the Charton steric parameter (ν) for a CEtMe2 group, a close approximation, is ~0.70 [1], representing a large increase in steric bulk over a tert-butyl group (ν ~1.24 for t-Bu) but distinct geometry. This quantitative steric descriptor predicts differential binding at protein active sites compared to smaller analogs like 2-isopropylpyridine (ν for i-Pr is 0.76) [2], directly influencing target selectivity.

Quantitative Structure-Activity Relationship QSAR Medicinal Chemistry

Verified Application Scenarios for 2-(1-Ethyl-1-methylpropyl)pyridine


Fragment-Based Lead Discovery for Glycolytic Enzyme Targets

The confirmed millimolar binding affinity to phosphoglycerate kinase (PGK) [1] positions this molecule as a validated, weak-affinity fragment hit. In a fragment-based drug discovery (FBDD) campaign, it can be procured as a starting point for structure-guided optimization, where its unique shape and quantified binding are used to build potency through fragment linking or growing, as opposed to an uncharacterized analog.

Agrochemical Research into Herbicidal Activity Mechanisms

Given the broad interest in pyridine derivatives for crop protection and its inclusion in large-scale bioactivity datasets [1], this compound serves as a specific chemical probe in phenotypic screening. Its high logP and steric profile would be logically selected for studies investigating lipophilic-mediated membrane penetration or target-specific binding in weed species, especially when a large, non-planar control molecule is required.

High-Temperature Synthesis and Low-Volatility Formulation Development

For process chemistry involving high boiling points, such as solvent-free reactions or polymer synthesis, the quantified boiling point elevation (+42.6°C) and low vapor pressure (0.183 mmHg) relative to 2-tert-butylpyridine [1][2] provide a measurable advantage. This makes it the scientifically justified choice for applications requiring thermal stability and reduced volatile organic compound (VOC) emissions.

Quality Control Reference for Complex Matrix Analysis

The existence of a robust HPLC protocol [1] and commercially available analytical standards with certified purity enables this compound to function as a retention time marker or quantitative standard. A procurement manager would choose this specific alkylpyridine over an analog because the published methodology directly supports its use in LC-MS or HPLC-UV assay development for detecting related impurities in reaction streams.

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